3-(Ethylsulfanyl)propanal

Description

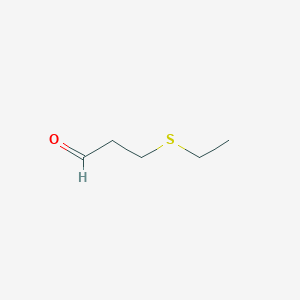

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-ethylsulfanylpropanal | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10OS/c1-2-7-5-3-4-6/h4H,2-3,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJFYCEHUNPYKIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSCCC=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40969768 | |

| Record name | 3-(Ethylsulfanyl)propanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40969768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5454-45-5 | |

| Record name | NSC23185 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23185 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(Ethylsulfanyl)propanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40969768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Ethylsulfanyl Propanal and Analogs

Direct Synthetic Routes to 3-(Ethylsulfanyl)propanal

Direct synthesis methods offer a straightforward approach to producing this compound, primarily through the reaction of ethanethiol (B150549) with an appropriate three-carbon aldehyde precursor.

Photochemical Approaches to 3-(Organothio)aldehydes

The photochemical reaction of a mercaptan with an α,β-unsaturated aliphatic aldehyde presents a viable method for the synthesis of 3-(organothio)aldehydes. google.com This process involves the irradiation of an equimolar mixture of the reactants with actinic radiation. google.com Key to the success of this method is the careful control of reaction parameters. The reaction is conducted in the absence of oxygen-containing gases and at a temperature range of approximately 2°C to less than 60°C. google.com Optimal temperature control, ideally between 2°C and 20°C, is crucial for maximizing the yield of the desired 3-(organothio)aldehyde and minimizing the formation of byproducts. google.com

This method is applicable to a range of mercaptans, including C₁-C₁₂ alkyl, C₅-C₆ cycloalkyl, and C₆-C₁₂ aryl or alkaryl mercaptans, and C₃-C₁₀ α,β-unsaturated aliphatic aldehydes. google.com For the synthesis of this compound, this would involve the reaction of ethanethiol with acrolein. The resulting products have applications as intermediates in the manufacturing of pesticides and antioxidants, as well as being used as odorants or flavoring agents. google.com

Addition Reactions of Mercaptans to α,β-Unsaturated Aldehydes

The addition of thiols to α,β-unsaturated aldehydes, such as acrolein, is a well-established method for the formation of 3-(organothio)aldehydes. google.comnih.gov This reaction, a hetero-Michael addition, is a second-order reaction and can be influenced by various factors, including pH. nih.gov For instance, the rate of thiol addition to styryl ketones, a related class of compounds, has been shown to decrease significantly with a decrease in pH from 7.4 to 7.0. nih.gov

In the context of this compound synthesis, ethanethiol is reacted with acrolein. researchgate.net This reaction can be catalyzed by various catalysts, and the reaction medium can influence the outcome. google.comgoogle.com.na For the analogous compound, 3-(methylthio)propanal, the synthesis involves the catalytic addition of methyl mercaptan to acrolein. google.com.nanus.edu.sg The reaction is often carried out in a liquid medium containing the product itself and a catalyst. google.com

A specific method for preparing alkylthio substituted aldehydes involves reacting α,β-unsaturated carbonyl compounds with a sodium or potassium thiolate in the presence of an alkane carboxylic acid and water. google.com This process generally uses approximately equimolar amounts of the reactants, though a slight excess of the thiolate is often preferred. google.com

Table 1: Reaction Conditions for the Addition of Thiols to α,β-Unsaturated Aldehydes

| Reactants | Catalyst/Conditions | Product | Reference |

|---|---|---|---|

| Ethanethiol, Acrolein | Photochemical, 2-60°C | This compound | google.com |

| Methyl Mercaptan, Acrolein | Catalytic | 3-(Methylthio)propanal | google.com.nanus.edu.sg |

Indirect Synthetic Pathways and Precursor Derivatization

Indirect methods for synthesizing this compound can involve the derivatization of precursor molecules. One such approach involves the hydroformylation of ethylene (B1197577) to produce propanal (propionaldehyde). google.com This propanal can then be subjected to further reactions to introduce the ethylsulfanyl group. Hydroformylation involves reacting an unsaturated hydrocarbon with carbon monoxide and hydrogen in the presence of a catalyst. google.com

Another indirect route could involve the synthesis of a precursor like 3-(ethylsulfanyl)propan-1-ol, which can then be oxidized to the corresponding aldehyde. naturalproducts.net The synthesis of related thioether compounds has been achieved through various methods, including the reaction of diacids with methanol (B129727) followed by treatment with hydrazine (B178648) hydrate (B1144303) to form dihydrazides. lmaleidykla.lt These dihydrazides can then be reacted with aldehydes or ketones to yield the final products. lmaleidykla.lt

Emerging Catalytic and Green Chemistry Approaches in Thioether Aldehyde Synthesis

Recent advancements in catalysis and a growing emphasis on green chemistry have led to the development of more sustainable and efficient methods for thioether synthesis. thieme-connect.comcsic.esresearchgate.net These methods often focus on the use of non-precious metal catalysts and environmentally benign reaction conditions. thieme-connect.comresearchgate.net

Palladium nanoparticles on magnesium oxide have been shown to catalyze the one-pot synthesis of thioethers from thiols and alcohols via a "borrowing hydrogen" methodology. csic.es This process involves the initial dehydrogenation of the alcohol to an aldehyde, which then reacts with the thiol. csic.es

Photochemical methods are also at the forefront of green synthesis. acs.orgbeilstein-journals.orgrsc.orgmdpi.com Organocatalytic photochemical synthesis allows for the preparation of thioethers from aryl chlorides and alcohols without the need for thiols or transition metals. acs.org Aldehydes themselves can act as photoinitiators in various chemical transformations. beilstein-journals.org Furthermore, photo-organocatalytic protocols have been developed for the efficient acetalization of aldehydes using a photocatalyst and a simple light source, highlighting a green approach to protecting group chemistry that could be relevant in multi-step syntheses involving thioether aldehydes. rsc.org

The use of natural, biodegradable catalysts like caffeine (B1668208) for organic reactions, such as the Biginelli synthesis of dihydropyrimidinones, showcases a trend towards more eco-friendly synthetic strategies. researchgate.net While not directly applied to this compound synthesis, these green principles are increasingly being adopted in the broader field of organic synthesis and could be adapted for thioether aldehyde production. beilstein-journals.org

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Ethanethiol |

| Acrolein |

| 3-(Organothio)aldehydes |

| 3-(Methylthio)propanal |

| Methyl Mercaptan |

| Styryl ketones |

| Propanal (Propionaldehyde) |

| Ethylene |

| 3-(Ethylsulfanyl)propan-1-ol |

| Dihydrazides |

| Caffeine |

Chemical Reactivity and Mechanistic Investigations of 3 Ethylsulfanyl Propanal

Reactivity of the Aldehyde Functional Group

The aldehyde group is characterized by a polarized carbon-oxygen double bond, with the carbon atom being electrophilic and the oxygen atom being nucleophilic. This polarity is the primary driver of the aldehyde's reactivity.

Nucleophilic Addition Reactions

Nucleophilic addition is a fundamental reaction of aldehydes. libretexts.org A nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. libretexts.org This intermediate is then typically protonated to yield an alcohol. The general mechanism involves the initial attack of the nucleophile on the carbonyl carbon, which causes the carbon to rehybridize from sp² to sp³. libretexts.org

The reactivity of an aldehyde in nucleophilic addition reactions is influenced by both electronic and steric factors. Electron-donating groups attached to the carbonyl carbon decrease its electrophilicity and thus reduce reactivity, while electron-withdrawing groups have the opposite effect. In the case of 3-(Ethylsulfanyl)propanal, the ethylsulfanyl group is weakly electron-donating through induction, which might slightly decrease the reactivity of the aldehyde compared to formaldehyde (B43269) but would be comparable to other small alkyl aldehydes like propanal. doubtnut.com

A common example of nucleophilic addition is the reaction with hydrogen cyanide (HCN) to form a cyanohydrin. This reaction is typically carried out by treating the aldehyde with a mixture of sodium or potassium cyanide and a weak acid. chemguide.co.uk The cyanide ion (CN⁻) acts as the nucleophile, attacking the carbonyl carbon. The resulting alkoxide intermediate is then protonated to give the hydroxynitrile product. chemguide.co.uk For this compound, this reaction would yield 4-(Ethylsulfanyl)-2-hydroxybutanenitrile.

| Reactant | Nucleophile | Product |

| This compound | Cyanide (CN⁻) | 4-(Ethylsulfanyl)-2-hydroxybutanenitrile |

| This compound | Grignard Reagent (R-MgX) | Substituted secondary alcohol |

| This compound | Hydride (H⁻ from NaBH₄ or LiAlH₄) | 3-(Ethylsulfanyl)propan-1-ol |

Condensation Reactions (e.g., Aldol (B89426) Type)

Aldol-type condensation reactions are a cornerstone of carbon-carbon bond formation in organic synthesis. sigmaaldrich.com In a typical aldol condensation, an enolate ion, formed by the deprotonation of an α-hydrogen of an aldehyde or ketone, acts as a nucleophile and attacks the carbonyl group of another molecule. iupac.org This is followed by dehydration to yield an α,β-unsaturated carbonyl compound. iupac.org

This compound possesses α-hydrogens (on the carbon adjacent to the carbonyl group) and can therefore undergo self-condensation under basic or acidic conditions. The reaction of propanal in the presence of a catalyst like sulfuric acid can lead to aldol condensation products. researchgate.net A similar reactivity is expected for this compound. The initial product would be a β-hydroxy aldehyde, which can then dehydrate to form 2-methyl-5-(ethylsulfanyl)pent-2-enal.

The general steps for the base-catalyzed aldol condensation of this compound are:

Formation of the enolate by abstraction of an α-hydrogen.

Nucleophilic attack of the enolate on the carbonyl carbon of another molecule of this compound.

Protonation of the resulting alkoxide to form the β-hydroxy aldehyde.

Dehydration (elimination of water) to form the α,β-unsaturated aldehyde.

Oxidation and Reduction Pathways

The aldehyde functional group in this compound can be readily oxidized or reduced.

Oxidation: Aldehydes are easily oxidized to carboxylic acids. praxilabs.com Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), and Tollens' reagent ([Ag(NH₃)₂]⁺). The oxidation of this compound would yield 3-(Ethylsulfanyl)propanoic acid. In organic chemistry, oxidation can be defined as a reaction that results in a net increase in the number of C-O bonds or a net decrease in the number of C-H bonds. masterorganicchemistry.com

Reduction: Aldehydes can be reduced to primary alcohols. libretexts.org Common reducing agents for this purpose are sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). libretexts.org These reagents act as a source of hydride ions (H⁻), which attack the electrophilic carbonyl carbon. libretexts.org Subsequent protonation of the resulting alkoxide gives the primary alcohol. The reduction of this compound yields 3-(Ethylsulfanyl)propan-1-ol. Reduction can be seen as the gain of electrons or an increase in the number of C-H bonds. masterorganicchemistry.comlibretexts.org

| Reaction Type | Reagent | Product |

| Oxidation | KMnO₄, H₂CrO₄, or Tollens' reagent | 3-(Ethylsulfanyl)propanoic acid |

| Reduction | NaBH₄ or LiAlH₄ | 3-(Ethylsulfanyl)propan-1-ol |

Transformations Involving the Thioether Moiety

The thioether group (-S-) in this compound also participates in characteristic reactions, although it is generally less reactive than the aldehyde group.

Reactions with Lewis Acids

The sulfur atom in the thioether linkage has lone pairs of electrons, allowing it to act as a Lewis base and react with Lewis acids. libretexts.org For instance, propanal is known to undergo reactions in the presence of a strong Lewis acid like sulfuric acid, leading to various condensation and cyclization products. researchgate.net While the primary site of reaction for propanal itself is the carbonyl group, the presence of the thioether in this compound introduces another potential site for interaction with Lewis acids.

The interaction of the thioether with a Lewis acid can activate the sulfur atom for further reactions or influence the reactivity of the aldehyde group. For example, coordination of a Lewis acid to the sulfur atom could potentially lead to cleavage of the carbon-sulfur bond under harsh conditions or facilitate intramolecular reactions.

Polymerization and Stability Studies

While specific polymerization studies on this compound are not extensively documented, the presence of both an aldehyde and a thioether group suggests potential for polymerization. Aldehydes can undergo polymerization, for instance, through repeated aldol-type condensations.

The stability of thioethers can be a concern under certain conditions. For example, some sulfur-containing compounds can be susceptible to oxidation or other degradation pathways. The stability of related trithiocarbonates has been studied under various conditions, indicating that the molecular structure, such as the presence of hydrophobic groups, can significantly impact stability. mdpi.com Although not directly analogous, these studies highlight that the stability of the thioether in this compound could be influenced by the reaction environment, such as pH and temperature. No hazardous polymerization has been reported for similar small molecule amino-alcohols containing a methylsulfanylphenyl group. chemsrc.com

Susceptibility to Cleavage and Degradation

This compound, like its close analog methional (3-(methylsulfanyl)propanal), is susceptible to degradation under various conditions, particularly through thermal and oxidative processes. The degradation pathways are of significant interest, especially in the context of food chemistry where such compounds contribute to flavor profiles.

One of the primary degradation routes for the related compound methional is initiated by the Strecker degradation, which involves the interaction of α-dicarbonyl compounds with amino acids like methionine during the Maillard reaction. wikipedia.org This process leads to the formation of the aldehyde. Subsequent degradation of these aldehydes is common. For instance, methional readily degrades into methanethiol, which can then be oxidized to dimethyl disulfide. wikipedia.org Following this pattern, it is anticipated that this compound would degrade to form ethanethiol (B150549) and subsequently diethyl disulfide under similar conditions.

Research on related sulfur-containing aldehydes has shown their concentrations can increase during oxidative processes, such as in the aging of wine. researchgate.net This suggests a dynamic interplay between formation and degradation pathways. The degradation can be influenced by factors such as pH and the presence of oxidizing agents. researchgate.net For example, studies on the thermal degradation of related compounds in the Maillard reaction have highlighted the formation of various volatile products. researchgate.net

The cleavage of bonds within this compound can occur at several points. The C-S bond is susceptible to cleavage, as is the C-C bond adjacent to the carbonyl group. Oxidative conditions can facilitate the cleavage of the carbon chain. For instance, studies on the photodegradation of other organic compounds have shown that reactive oxygen species can lead to bond scission. uc.pt While specific studies on the photodegradation of this compound are not prevalent, the principles of oxidative degradation by hydroxyl radicals or other reactive species would apply, leading to smaller molecular fragments. mdpi.com

Table 1: Predicted Degradation Products of this compound

| Precursor | Predicted Primary Degradation Product | Predicted Secondary Product |

| This compound | Ethanethiol | Diethyl disulfide |

Interplay between Aldehyde and Thioether Functionalities

The chemical behavior of this compound is dictated by the presence of two key functional groups: the aldehyde (-CHO) and the thioether (-S-). uni.lu The reactivity of the molecule is a result of the interplay between these two groups, which can react independently or in concert to influence the outcome of chemical transformations. wikipedia.org

The aldehyde group is susceptible to both oxidation and reduction. Oxidation, using agents like hydrogen peroxide or m-chloroperbenzoic acid, can convert the aldehyde to the corresponding carboxylic acid, 3-(ethylsulfanyl)propanoic acid. smolecule.com Conversely, reduction with reagents such as sodium borohydride or lithium aluminum hydride would yield the alcohol, 3-(ethylsulfanyl)propan-1-ol. smolecule.comnih.gov

The thioether group can also undergo oxidation, typically to a sulfoxide (B87167) and then further to a sulfone. smolecule.com This transformation significantly alters the electronic properties and reactivity of the sulfur atom. The resulting sulfoxide can participate in reactions such as the Pummerer rearrangement, a process that involves the conversion of a sulfoxide to an α-acyloxy thioether in the presence of an activating agent. acs.org

The interaction between the aldehyde and thioether is particularly evident in chelation-controlled reactions. The sulfur atom can act as a Lewis base, coordinating to a metal center and directing the reactivity of the aldehyde group. This has been explored in rhodium-catalyzed hydroacylation reactions, where the sulfur atom facilitates the addition of the aldehyde C-H bond across a C=C double bond. bath.ac.uk This intramolecular coordination helps to control the regioselectivity and efficiency of the reaction.

Furthermore, the thioether moiety can influence the reactivity of the α-protons (the hydrogens on the carbon atom adjacent to the aldehyde group). The sulfur atom can stabilize an adjacent carbanion, facilitating reactions at this position. This is a common feature in the chemistry of α-thioacetal aldehydes, which are versatile building blocks in organic synthesis. princeton.edu

Table 2: Reactivity of Functional Groups in this compound

| Functional Group | Type of Reaction | Reagents/Conditions | Product Type |

| Aldehyde | Oxidation | Hydrogen peroxide, m-CPBA | Carboxylic acid |

| Aldehyde | Reduction | Sodium borohydride, Lithium aluminum hydride | Alcohol |

| Aldehyde | Aldol Condensation | Proline catalysis | β-hydroxy aldehyde |

| Thioether | Oxidation | Hydrogen peroxide, m-CPBA | Sulfoxide, Sulfone |

| Thioether | Nucleophilic Substitution | Nucleophiles under basic conditions | Substituted propanal |

| Aldehyde & Thioether | Hydroacylation (Chelation) | Rhodium catalyst | Acyclic ketone |

Biological and Biochemical Pathways Involving 3 Ethylsulfanyl Propanal

Natural Occurrence and Biosynthesis

Formation through Metabolic Degradation Pathways (e.g., from sulfur-containing amino acids)

The biosynthesis of 3-(Ethylsulfanyl)propanal is closely linked to the metabolic degradation of sulfur-containing amino acids, particularly ethionine. While the direct biosynthetic pathway from ethionine to this compound is not as extensively documented as the analogous conversion of methionine to methional, the enzymatic steps are believed to be similar. This process, known as the Ehrlich pathway, involves a sequence of transamination, decarboxylation, and reduction reactions.

In this proposed pathway, ethionine first undergoes transamination to form the corresponding α-keto acid, 2-keto-4-(ethylthio)butyric acid. Subsequently, this intermediate is decarboxylated to yield this compound. This pathway is a crucial route for the formation of various flavor compounds in fermented foods and beverages.

Microbial and Plant-Associated Production

Microorganisms, particularly yeasts and bacteria, are significant producers of this compound and other volatile sulfur compounds. During fermentation, these microorganisms utilize amino acids from the growth medium, such as ethionine, as nitrogen sources, leading to the production of fusel aldehydes and alcohols, including this compound. The specific strains of microorganisms and the fermentation conditions, including temperature and nutrient availability, can significantly influence the amount and profile of the volatile compounds produced.

In the plant kingdom, various species are known to produce a wide array of volatile sulfur compounds that contribute to their characteristic aromas and defense mechanisms. While specific research on the widespread production of this compound in plants is limited, it is plausible that plants capable of synthesizing ethionine or its precursors could also produce this aldehyde through enzymatic actions.

Enzyme-Mediated Transformations and Metabolic Fates

Once formed, this compound can undergo further enzymatic transformations, influencing its biological activity and sensory properties. A key metabolic fate of aldehydes in biological systems is their oxidation to the corresponding carboxylic acid or reduction to the corresponding alcohol.

Aldehyde dehydrogenases (ALDHs) are a superfamily of enzymes that catalyze the oxidation of a wide range of endogenous and exogenous aldehydes. It is highly probable that this compound serves as a substrate for ALDH, leading to the formation of 3-(Ethylsulfanyl)propanoic acid. This conversion is a critical detoxification step, as aldehydes can be reactive and potentially toxic to cells. Studies have shown that sulfur-containing compounds can inhibit the activity of ALDH, suggesting a complex regulatory interplay in the metabolism of these molecules nih.govfrontierspartnerships.org.

Alternatively, this compound can be reduced to its corresponding alcohol, 3-(Ethylsulfanyl)propanol, by alcohol dehydrogenases (ADHs). This bioconversion is also a common metabolic pathway for aldehydes and contributes to the diversity of volatile compounds found in fermented products.

Postulated Biological Activities and Interactions (e.g., as prostaglandin (B15479496) antagonist)

While direct evidence for the biological activities of this compound is still emerging, its structural similarity to the well-studied compound methional (3-(methylthio)propanal) suggests potential bioactivities. Methional has been identified as a prostaglandin antagonist nih.gov. Prostaglandins are lipid compounds involved in a wide range of physiological processes, including inflammation, pain, and fever nih.gov. Antagonists of prostaglandin receptors can modulate these responses and have therapeutic potential.

Given the structural analogy, it is postulated that this compound may also exhibit prostaglandin antagonist activity. By blocking the action of prostaglandins, it could potentially influence inflammatory pathways. However, further research is required to confirm this specific biological function and to elucidate the underlying molecular mechanisms.

Role in Aroma and Flavor Chemistry: Formation and Perception Mechanisms

Volatile sulfur compounds are renowned for their potent and often character-defining contributions to the aroma and flavor of a wide variety of foods and beverages, including cheese, beer, and wine acs.orgnih.govmdpi.comnih.gov. This compound, with its distinct sensory properties, is an important component of the flavor profiles of many fermented products.

The formation of this compound in these products is primarily a result of microbial metabolism of the amino acid ethionine, as described in the Ehrlich pathway nih.gov. During the ripening of cheese and the fermentation of alcoholic beverages, the enzymatic activities of starter cultures and other microorganisms lead to the conversion of amino acids into a complex mixture of volatile compounds that create the final sensory experience.

Computational and Theoretical Studies on 3 Ethylsulfanyl Propanal

Quantum Chemical Calculations (e.g., DFT for structural, electronic, and reactivity insights)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the fundamental properties of molecules at the electronic level. nrel.govacs.orgnih.gov For 3-(Ethylsulfanyl)propanal, DFT can provide detailed information regarding its geometry, electronic structure, and spectroscopic properties.

Structural Insights: DFT calculations can be used to determine the molecule's most stable three-dimensional conformation. By optimizing the geometry, key structural parameters such as bond lengths, bond angles, and dihedral angles can be precisely calculated. The flexibility of the ethyl and propanal chains suggests the existence of multiple low-energy conformers, and DFT can map this conformational landscape to identify the global minimum energy structure. Studies on other sulfur-containing molecules have successfully used DFT to determine optimized geometries. rsc.orgresearchgate.net

Electronic Properties: The electronic character of this compound governs its reactivity. DFT calculations can map the distribution of electron density, identifying electron-rich and electron-deficient regions. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical indicators of reactivity. The HOMO is typically associated with the ability to donate electrons (nucleophilicity), likely localized around the sulfur atom, while the LUMO indicates the ability to accept electrons (electrophilicity), expected to be centered on the carbonyl carbon of the aldehyde group. The HOMO-LUMO energy gap provides an estimate of the molecule's chemical stability and reactivity.

Reactivity Insights: DFT can be used to calculate various reactivity descriptors. The electrostatic potential (ESP) map visually represents the charge distribution, highlighting sites susceptible to nucleophilic or electrophilic attack. For this compound, the ESP would show a negative potential (red) around the carbonyl oxygen and a positive potential (blue) around the carbonyl carbon and the hydrogens alpha to the aldehyde. Such calculations have been effectively used to understand reaction mechanisms in other organosulfur systems. researchgate.netchemrxiv.org

Table 1: Hypothetical DFT-Calculated Properties of this compound

| Property | Predicted Value | Significance |

| Structural Parameters | ||

| C=O Bond Length | ~1.21 Å | Typical for an aliphatic aldehyde. |

| C-S Bond Length | ~1.82 Å | Characteristic of a thioether linkage. |

| C-S-C Bond Angle | ~99° | Reflects the geometry around the sulfur atom. |

| Electronic Properties | ||

| HOMO Energy | -6.5 eV | Indicates the energy of the highest energy electrons, likely involved in oxidation. |

| LUMO Energy | -0.8 eV | Indicates the energy of the lowest empty orbital, a target for nucleophiles. |

| HOMO-LUMO Gap | 5.7 eV | Suggests moderate kinetic stability. |

| Dipole Moment | ~2.5 D | Indicates a polar molecule due to the carbonyl group. |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a view of the dynamic behavior of this compound in various environments. rsc.org MD simulations rely on force fields, which are sets of empirical energy functions, to calculate the forces between atoms.

Conformational Dynamics: For a flexible molecule like this compound, MD simulations can explore the full range of accessible conformations in solution. This analysis can reveal the predominant shapes the molecule adopts, the rates of conversion between different conformers, and how the solvent influences its structure.

Solvation and Interactions: MD simulations are particularly useful for studying how this compound interacts with solvent molecules, such as water. By simulating the molecule in a box of explicit solvent, one can calculate properties like the radial distribution function to understand the solvation shell structure. This is crucial for understanding its solubility and how the solvent might mediate its reactions. Studies on other organosulfur compounds have used MD to investigate their behavior in different media. escholarship.orgrsc.org

Interfacial Behavior: These simulations can also model the behavior of this compound at interfaces, such as an oil-water interface or on the surface of a material. This is relevant for understanding its potential role in applications where surface activity is important. For instance, reactive MD simulations have been used to study the shear-driven reactions of organosulfur compounds on ferrous surfaces. escholarship.org

Table 2: Potential Outputs from MD Simulations of this compound in Water

| Simulation Output | Description | Potential Insight |

| Root Mean Square Deviation (RMSD) | Measures the average distance between the atoms of the molecule over time compared to a reference structure. | Provides information on the structural stability and conformational changes during the simulation. |

| Radius of Gyration (Rg) | A measure of the molecule's compactness. | Indicates whether the molecule adopts a more extended or compact conformation in solution. |

| Solvent Accessible Surface Area (SASA) | The surface area of the molecule that is accessible to solvent molecules. | Helps quantify the exposure of different functional groups (e.g., aldehyde vs. thioether) to the solvent. |

| Interaction Energy | The calculated energy of interaction between the solute and solvent. | Quantifies the strength of solvation and the thermodynamic favorability of being in that solvent. |

Prediction of Reactivity and Mechanistic Pathways

Computational chemistry offers powerful methods to predict the likely chemical reactions of this compound and to elucidate the detailed mechanisms of those reactions. This involves mapping the potential energy surface for a proposed reaction.

Reaction Pathways: The two primary reactive sites in this compound are the thioether sulfur and the aldehyde carbonyl group.

Thioether Oxidation: The sulfur atom can be oxidized to form a sulfoxide (B87167) and further to a sulfone. Computational methods can model this reaction with an oxidant (e.g., hydrogen peroxide) to calculate the activation energy barriers for each step. Kinetic analysis of thioether oxidation has shown this to be a key reaction pathway for this functional group. nih.govacs.org

Nucleophilic Addition to Aldehyde: The electrophilic carbonyl carbon is susceptible to attack by nucleophiles. Theoretical calculations can compare the barriers for different nucleophiles (e.g., amines, thiols) adding to the carbonyl group. researchgate.net

Transition State Theory: By locating the transition state structures on the potential energy surface, the activation energy (ΔG‡) for a reaction can be calculated. According to transition state theory, a lower activation energy corresponds to a faster reaction rate. This allows for the comparison of competing reaction pathways to predict the major product. DFT has been widely used to find transition states and activation barriers for reactions involving sulfur compounds. researchgate.netchemrxiv.org

Table 3: Hypothetical Calculated Activation Energies for Reactions of this compound

| Reaction | Proposed Reagent | Calculated ΔG‡ (kcal/mol) | Predicted Outcome |

| Sulfur Oxidation (1st) | H₂O₂ | 15-20 | Forms 3-(Ethylsulfinyl)propanal; moderately fast reaction. |

| Sulfur Oxidation (2nd) | H₂O₂ | 20-25 | Forms 3-(Ethylsulfonyl)propanal; slower than the first oxidation. |

| Nucleophilic Addition | Methylamine | 10-15 | Forms an imine; rapid and favorable reaction. |

| Aldol (B89426) Condensation (Self) | Base catalyst | 18-22 | Dimerization is possible but may be slower than other pathways. |

Structure-Activity Relationship (SAR) Modeling

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) models are computational techniques used to correlate the chemical structure of a compound with its biological activity or a physical property. nih.gov

Descriptor Calculation: To build a SAR model for this compound and its derivatives, one would first define a series of structurally related molecules by modifying specific parts of the parent compound (e.g., changing the ethyl group, substituting the propanal chain). For each derivative, a set of molecular descriptors would be calculated using quantum chemical methods. These descriptors quantify various aspects of the molecule's structure and electronics, such as:

Hydrophobicity: Log K(ow) (the octanol-water partition coefficient).

Electronic Effects: HOMO/LUMO energies, atomic charges, dipole moment. nih.gov

Steric Effects: Molecular volume, surface area.

Model Development: Once the descriptors are calculated and the activity of each compound is determined experimentally (e.g., toxicity, enzyme inhibition), statistical methods are used to build a mathematical model that links the descriptors to the activity. This model can then be used to predict the activity of new, untested derivatives. For instance, a QSAR study on aliphatic chemicals, including sulfur-containing compounds, successfully used log K(ow) and E(lumo) to model toxicity against Tetrahymena pyriformis. nih.gov

Application to this compound: A hypothetical SAR study could explore its antioxidant potential. The thioether moiety can scavenge reactive oxygen species. By creating derivatives with different alkyl groups on the sulfur or substituents on the propanal backbone, a QSAR model could be developed to predict antioxidant activity. This would guide the design of more potent analogues. Studies on other sulfur-containing compounds have explored how structural modifications influence antioxidant activity. nih.gov

Table 4: Hypothetical SAR Table for Antioxidant Activity of this compound Derivatives

| Compound | Modification | Log K(ow) (Calculated) | E(HOMO) (eV) (Calculated) | Predicted Activity (IC₅₀, µM) |

| Parent | This compound | 1.2 | -6.5 | 150 |

| Derivative 1 | 3-(Methylsulfanyl)propanal | 0.8 | -6.6 | 165 |

| Derivative 2 | 3-(Isopropylsulfanyl)propanal | 1.9 | -6.4 | 130 |

| Derivative 3 | 3-(Ethylsulfanyl)butanal | 1.6 | -6.5 | 145 |

| Derivative 4 | 2-Methyl-3-(Ethylsulfanyl)propanal | 1.7 | -6.45 | 140 |

Future Research Directions and Translational Opportunities

The exploration of 3-(Ethylsulfanyl)propanal, a sulfur-containing aldehyde, is an expanding field with significant potential. While its role as a flavor component is acknowledged, numerous avenues for future research remain, spanning from its synthesis to its biochemical functions and analytical detection. Advancements in these areas could unlock new applications in the food, biotechnology, and chemical industries.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.